

An In-depth Technical Guide to 1-Chloro-6-methoxyisoquinoline

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Compound of Interest

Compound Name: 1-Chloro-6-methoxyisoquinoline

Cat. No.: B144245

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This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of **1-Chloro-6-methoxyisoquinoline**. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document summarizes key quantitative data and outlines potential experimental approaches based on methodologies for structurally related compounds.

Molecular Structure and Properties

1-Chloro-6-methoxyisoquinoline is a heterocyclic aromatic compound. Its structure consists of an isoquinoline core substituted with a chlorine atom at position 1 and a methoxy group at position 6.

Table 1: Molecular Properties of **1-Chloro-6-methoxyisoquinoline**

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₈ ClNO	[1][2]
Molecular Weight	193.63 g/mol	[1][2]
CAS Number	132997-77-4	[1][2]
Appearance	White to light yellow solid	[1]
Purity	≥ 97% (HPLC)	[1]
Storage Conditions	Store at 0-8 °C, sealed in dry conditions.	[1][3]

Applications in Research and Development

1-Chloro-6-methoxyisoquinoline is a versatile intermediate with significant potential in various scientific and industrial fields:

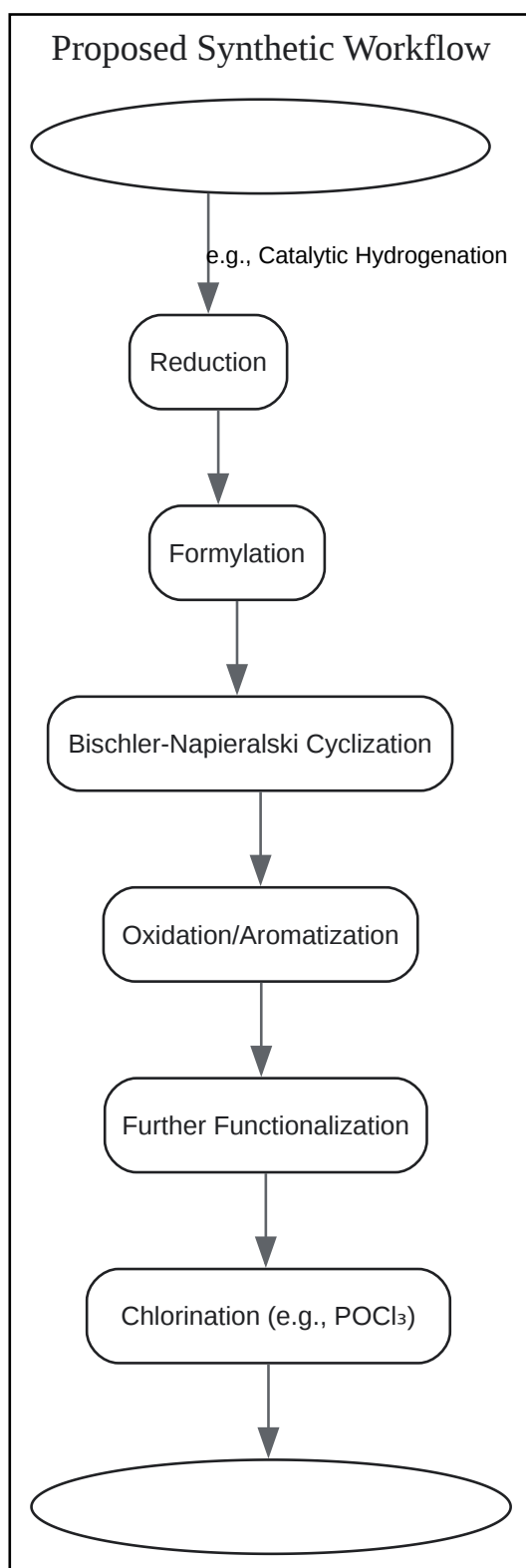
- **Pharmaceutical Development:** It serves as a crucial building block in the synthesis of pharmaceuticals, particularly for developing drugs targeting neurological disorders.[1] The isoquinoline scaffold is a well-established pharmacophore present in numerous bioactive compounds.
- **Organic Synthesis:** The compound's reactivity makes it a valuable intermediate for creating complex molecular architectures.[1] The chloro-substituent at the 1-position is a key reactive site, susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups.
- **Biological Research:** It is utilized in studies investigating its biological activity, with noted potential as an anti-cancer agent.[1]
- **Material Science:** This compound finds applications in the development of advanced materials, such as organic light-emitting diodes (OLEDs).[1]
- **Analytical Chemistry:** It can be used in analytical methods for the detection and quantification of isoquinoline derivatives.[1]

Proposed Experimental Protocols

While specific experimental protocols for the synthesis and analysis of **1-Chloro-6-methoxyisoquinoline** are not detailed in the provided literature, the following section outlines generalized methodologies based on established procedures for structurally similar isoquinoline derivatives.

Proposed Synthetic Workflow

The synthesis of substituted isoquinolines often involves a multi-step process commencing from readily available starting materials. A plausible synthetic route for a chloro-methoxy-isoquinoline derivative could involve the following key transformations, adapted from the synthesis of related compounds.^[4]



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Caption: A generalized synthetic workflow for a chloro-methoxy-isoquinoline derivative.

1. Preparation of the Dihydroisoquinoline Core:

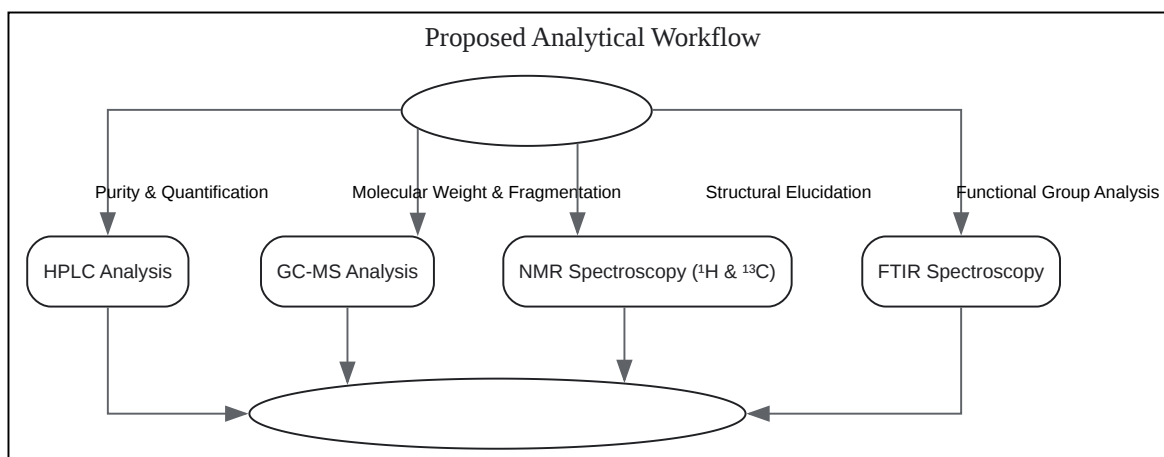
- Reduction: A substituted phenylacetonitrile can be reduced to the corresponding phenethylamine using catalytic hydrogenation (e.g., Raney Nickel or Palladium on carbon) in a suitable solvent like ethanol or methanol.^[4]
- Formylation: The resulting primary amine is then converted to its formamide derivative.^[4]
- Cyclization: An intramolecular electrophilic aromatic substitution, such as the Bischler-Napieralski reaction, is performed to form the dihydroisoquinoline ring. This is typically carried out by treating the formamide with a dehydrating agent in an inert solvent.^[4]

2. Aromatization and Functionalization:

- Oxidation: The dihydroisoquinoline is aromatized to the corresponding isoquinoline.^[4]
- Chlorination: The final step would involve the chlorination of an isoquinolin-1-one precursor using a chlorinating agent like phosphorus oxychloride (POCl_3) to introduce the chlorine atom at the 1-position.^[4]

Proposed Analytical Workflow

The structural confirmation and purity assessment of **1-Chloro-6-methoxyisoquinoline** would typically involve a combination of spectroscopic and chromatographic techniques.



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Caption: A generalized workflow for the analytical validation of **1-Chloro-6-methoxyisoquinoline**.

1. Chromatographic Methods:

- High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column with a mobile phase consisting of an acetonitrile and buffer mixture would be suitable for assessing purity.[5][6] UV detection would be appropriate for this aromatic compound.
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to confirm the molecular weight and analyze fragmentation patterns, further validating the structure.[5]

2. Spectroscopic Methods:

- NMR Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural elucidation of the molecule.
- Infrared Spectroscopy (FTIR): This would be used to identify the characteristic vibrations of the functional groups present in the molecule.

- Mass Spectrometry: Analysis of the mass spectrum should reveal the molecular ion peak and the characteristic isotopic pattern for a chlorine-containing compound.[7]

Biological Signaling Pathways

While **1-Chloro-6-methoxyisoquinoline** has been noted for its potential in developing drugs for neurological disorders and as an anti-cancer agent, specific biological signaling pathways that are directly modulated by this compound are not yet well-documented in the public literature.[1] The broader class of isoquinoline alkaloids is known to exhibit a wide range of pharmacological activities, including the inhibition of kinases and topoisomerases, and interference with microtubule polymerization.[8] Further research is required to elucidate the specific mechanisms of action for **1-Chloro-6-methoxyisoquinoline**.

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